![molecular formula C8H7N3O B1471043 1H-pyrrolo[2,3-c]pyridine-7-carboxamide CAS No. 1448259-11-7](/img/structure/B1471043.png)
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Übersicht
Beschreibung
1H-Pyrrolo[2,3-c]pyridine-7-carboxamide (1H-PPCA) is an organic compound that is part of the family of pyridines. It is an important building block for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in research and development of new materials.
Wissenschaftliche Forschungsanwendungen
Allosteric mGluR5 Antagonists
1H-Pyrrolo[2,3-c]pyridine-7-carboxamides are identified as a new series of allosteric mGluR5 antagonists. Variations in the substituents attached to the heterocyclic scaffold have improved physico-chemical parameters, optimizing aqueous solubility while retaining high in vitro potency (Koller et al., 2012).
Phosphodiesterase 4B (PDE4B) Inhibitors
1H-Pyrrolo[2,3-c]pyridine-7-carboxamide derivatives have been synthesized as selective and potent PDE4B inhibitors. These derivatives, notably compound 11h, showed significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli (Vadukoot et al., 2020).
ACC1 Inhibitors
A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been discovered as a potent ACC1 inhibitor. This compound significantly reduced malonyl-CoA concentration in HCT-116 xenograft tumors, representing a useful orally-available research tool, potentially for cancer and fatty acid related diseases (Mizojiri et al., 2019).
Intramolecular Cyclization Applications
The treatment of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives leads to regioselective intramolecular cyclizations, producing bicyclic pyrrolo-fused structures. This process offers a pathway to synthesize diverse pyrrolo-pyrazines and pyrrolo-pyridines (Beccalli et al., 2005).
c-Met Kinase Inhibitors
Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety have been developed as c-Met inhibitors, displaying excellent cytotoxicity against various cancer cell lines. These compounds, particularly 15e, exhibited superior activity compared to the control Foretinib (Zhu et al., 2016).
Potassium-Competitive Acid Blockers
1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives have been synthesized as potassium-competitive acid blockers (P-CABs), displaying promising inhibitory activity both in vitro and in vivo. Molecular modeling identified these derivatives as potential lead compounds for P-CABs (Arikawa et al., 2014).
Anti-HIV-1 Activities
Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been synthesized, with several compounds demonstrating moderate to potent anti-HIV-1 activities. Compound 7d, in particular, showed significant activity (Liu et al., 2014).
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-6-5(1-3-10-6)2-4-11-7/h1-4,10H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNZOITWHGWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



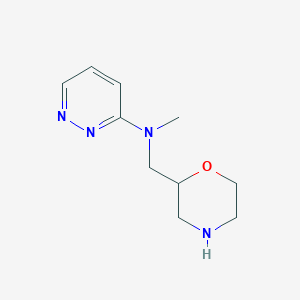
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)
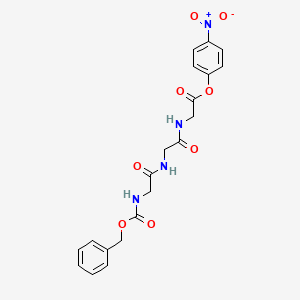
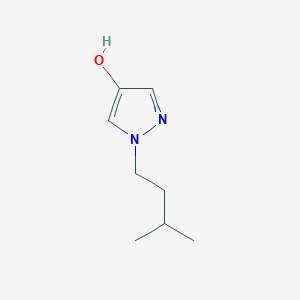

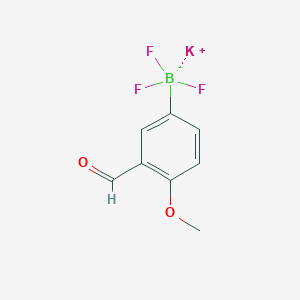
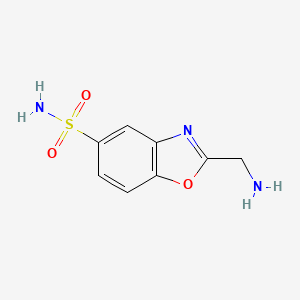
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)
